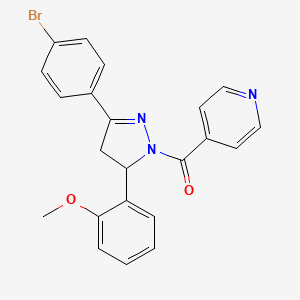
(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C22H18BrN3O2 and its molecular weight is 436.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
Pyrazole derivatives, to which this compound belongs, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of action
The mode of action of pyrazole derivatives can vary greatly depending on their structure and the functional groups they carry. Some pyrazole derivatives have been found to inhibit enzymes like acetylcholinesterase, which plays a crucial role in nerve impulse transmission .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways. For example, they can interfere with the production of reactive oxygen species, which are involved in many cellular processes and disease states .
Result of action
The molecular and cellular effects of pyrazole derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and potential cytotoxic effects .
Biologische Aktivität
The compound (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C23H19BrN2O2, with a molecular weight of 435.31 g/mol. The presence of halogen (bromine) and methoxy groups in its structure is significant for its biological activity.
Anticancer Activity
Numerous studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has shown effectiveness against various cancer cell lines:
- Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics .
- Liver Cancer (HepG2) : Demonstrated notable growth inhibition, further supporting its potential as an anticancer agent .
Case Studies
- Study on Antitumor Activity : A recent study synthesized several pyrazole derivatives and evaluated their anticancer activities. The results indicated that compounds similar to our target showed effective inhibition of cell proliferation in multiple cancer types, including lung and colorectal cancers .
- Mechanism of Action : Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation, enhancing its therapeutic potential .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been assessed for its ability to inhibit inflammatory mediators:
- Cyclooxygenase Inhibition : Studies have shown that pyrazole derivatives can inhibit COX enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored:
- Bacterial Inhibition : Preliminary tests indicate that the compound exhibits antibacterial activity against various strains, suggesting it could be developed into a therapeutic agent for bacterial infections .
Data Summary Table
Eigenschaften
IUPAC Name |
[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-28-21-5-3-2-4-18(21)20-14-19(15-6-8-17(23)9-7-15)25-26(20)22(27)16-10-12-24-13-11-16/h2-13,20H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNURZLDNHXGTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=NC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














